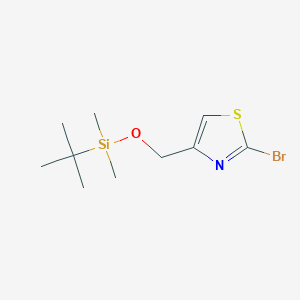
4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid
Vue d'ensemble
Description
The compound “(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative with a molecular weight of 259.04 . It’s stored under an inert atmosphere at 2-8°C and is solid in its physical form .
Synthesis Analysis
While specific synthesis methods for “4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid” were not found, a related compound “N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide” was synthesized through a two-step substitution reaction .Molecular Structure Analysis
The molecular structure of a related compound, “4-(2’-Fluorobenzyloxy)phenylboronic acid”, has a molecular formula of CHBFO, an average mass of 246.042 Da, and a monoisotopic mass of 246.086349 Da .Physical And Chemical Properties Analysis
The related compound “(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid” is a solid substance stored at 2-8°C under an inert atmosphere .Applications De Recherche Scientifique
Structural and Crystallographic Studies
Crystal Structure Analysis : The compound 4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid and its analogs have been studied for their crystal structures. For example, a related compound, 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, was analyzed for its crystallography, revealing details about molecular orientations and hydrogen bonding patterns (Nayak et al., 2013).
Single Crystal Inspection and Hirshfeld Surface Investigation : A derivative of 4-fluoroaniline, 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB), was synthesized and its structure confirmed through single crystal X-ray diffraction. The study provided insights into molecular interactions and stability through Hirshfeld surface inspection and DFT calculations (Ashfaq et al., 2021).
Spectroscopic and Structural Investigations
Vibrational and Structural Analysis : Spectroscopic and structural studies have been conducted on compounds similar to 4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid. For instance, the molecular docking, vibrational, structural, electronic, and optical properties of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters were investigated to understand their reactivity and potential as nonlinear optical materials (Vanasundari et al., 2018).
FT-IR and Molecular Analysis : FT-IR spectroscopy has been used to study the molecular structure and hyperpolarizability of similar compounds, helping to analyze their stability and charge transfer mechanisms (Raju et al., 2015).
Chemical Synthesis and Analysis
Synthesis of Analogs and Derivatives : Research has been conducted on the synthesis of analogs of 4-(2',4'-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic Acid, exploring their structure and potential applications. The study of these analogs contributes to the understanding of the chemical properties and reactivity of the parent compound (Kuchař et al., 1995).
High-Performance Liquid Chromatographic Analysis : The compound has been utilized in the development of sensitive analytical techniques like ELISA for the detection of certain insecticides in fruit samples. This showcases its role in enhancing analytical methodologies in chemistry and biochemistry (Zhang et al., 2008).
Applications in Neuroprotection and Alzheimer's Research
Neuroprotective Agent Research : Some derivatives of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, closely related to 4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid, have been identified as potent inhibitors of kynurenine-3-hydroxylase. These compounds have shown promise as potential neuroprotective agents in medical research (Drysdale et al., 2000).
Alzheimer's Disease Research : A novel fluorescent probe for β-amyloids, closely related to 4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid, was synthesized and showed high binding affinities toward Aβ aggregates. This research is significant for the development of diagnostic tools for Alzheimer’s disease (Fa et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-2-methyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-7(11(14)15)6-10(13)8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBOBCHEALYEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Tert-butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-6-carboxylic acid](/img/structure/B1526040.png)
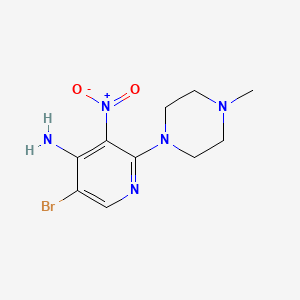
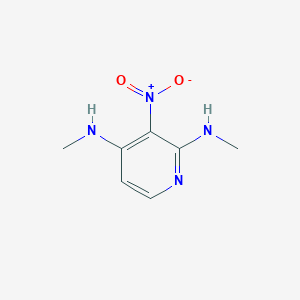

![1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine](/img/structure/B1526046.png)

![3-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526049.png)

![[6-(Benzyloxy)pyridin-3-yl]methanol](/img/structure/B1526053.png)
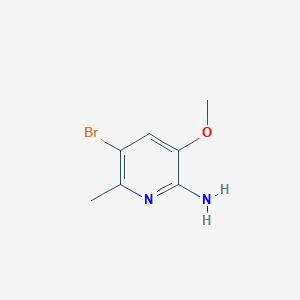
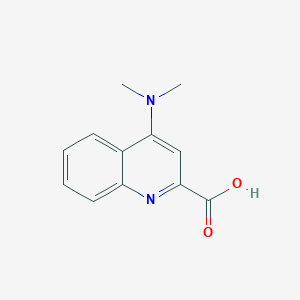
![Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B1526057.png)
